2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
2-Benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with benzyl, benzyloxy-phenyl, and methyl groups.
Properties
IUPAC Name |
2-benzyl-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-18-24-25(16-19-8-4-2-5-9-19)23(27)26(18)21-12-14-22(15-13-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHANDFGHQQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with benzyl and benzyloxyphenyl groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The substituents on the triazolone core significantly influence physicochemical properties and bioactivity:
*Molecular weight inferred from CAS 860786-57-8 (C24H23N3O3) due to structural similarity.
Anticancer Activity
- Target Compound: Benzyl groups may facilitate interactions with hydrophobic kinase domains (e.g., EGFR), as seen in 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, which inhibits EGFR via keto-enol tautomerism .
Anti-Inflammatory and Neuroprotective Effects
- W112 : Demonstrates neuroprotection in Alzheimer’s models by suppressing MAPK/NF-κB pathways. The heptyloxy group’s lipophilicity may enhance brain uptake compared to the target compound’s benzyloxy group .
Antimicrobial Activity
Key Research Findings and Implications
Substituent-Driven Bioactivity :
- Benzyl and benzyloxy groups enhance lipophilicity and receptor binding, as seen in EGFR inhibition .
- Methoxy or hydroxyl groups (e.g., in and ) improve solubility but may reduce CNS penetration.
Enzyme Inhibition Potential: Structural similarity to GSK2194069 suggests possible FAS or β-ketoacyl-ACP reductase inhibition, warranting enzymatic assays .
Therapeutic Prospects :
- The dual benzyl groups position the target compound as a candidate for neurodegenerative or cancer therapies, pending in vivo studies.
Biological Activity
2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is , with a molecular weight of approximately 371.43 g/mol. The compound's structure includes a triazole ring, which is known for its diverse biological activities.
Enzyme Inhibition
Enzyme inhibition is another critical area of interest for this compound. Triazole derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO), which is relevant in neurological disorders such as Parkinson's disease. A related study found that certain triazole derivatives displayed selective MAO-B inhibitory activity with IC50 values in the low micromolar range . This suggests that 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one may also possess similar inhibitory effects.
Neuroprotective Effects
Neuroprotection is another potential biological activity associated with triazole compounds. The ability of these compounds to cross the blood-brain barrier (BBB) allows them to exert effects on neurological pathways. For example, studies on related compounds have shown promising results in protecting neuronal cells from oxidative damage and inflammation . This positions 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one as a candidate for further investigation in neuroprotective applications.
Study on MAO Inhibition
A recent study investigated the MAO-B inhibitory activity of several triazole derivatives, revealing that structural modifications significantly influence their potency. The most potent compound exhibited an IC50 value of 0.062 µM against MAO-B . While direct data on 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not available, its structural similarities suggest it could exhibit comparable enzyme inhibition.
Antiviral Activity
Triazoles have also been explored for their antiviral properties. Research has shown that certain triazole derivatives can inhibit viral replication by targeting specific kinases involved in viral pathogenesis . Given the increasing interest in antiviral agents due to emerging viral threats, studying the antiviral potential of 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one could be valuable.
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Benzothiazole derivatives | Significant antioxidant activity |
| MAO-B Inhibition | Various triazole derivatives | IC50 values as low as 0.062 µM |
| Neuroprotective Effects | Related triazoles | Protection against oxidative stress |
| Antiviral | Triazole derivatives | Inhibition of viral replication |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general approach involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. For example, reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzyloxy-substituted benzaldehyde yields the target compound after solvent evaporation and recrystallization . Alternative routes may use bromoacetophenone derivatives in ethanol with sodium as a base, followed by 5-hour reflux .
Q. How can researchers purify and characterize this compound effectively?
- Methodological Answer : Purification typically involves recrystallization from ethanol, dimethylformamide (DMF), or chloroform. Characterization requires multi-spectroscopic analysis:
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., benzyl vs. methyl groups).
- X-ray crystallography : Resolve crystal structures to validate stereochemistry (CCDC depository numbers, e.g., 1441403, provide reference data) .
- Elemental analysis : Verify purity by comparing calculated vs. experimental C/H/N ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
